Tazemetostat hydrobromide
Overview
Description
Tazemetostat hydrobromide is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a histone methyltransferase that is involved in the epigenetic regulation of gene expression. Tazemetostat hydrobromide has shown promising results in preclinical and clinical studies for the treatment of various cancers.
Mechanism Of Action
Tazemetostat hydrobromide inhibits the activity of Tazemetostat hydrobromide, which is overexpressed in many cancers. Tazemetostat hydrobromide catalyzes the methylation of histone H3 lysine 27, leading to the repression of tumor suppressor genes. By inhibiting Tazemetostat hydrobromide, tazemetostat hydrobromide can restore the expression of these genes and inhibit tumor growth.
Biochemical And Physiological Effects
Tazemetostat hydrobromide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, tazemetostat hydrobromide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Advantages And Limitations For Lab Experiments
One advantage of tazemetostat hydrobromide is its specificity for Tazemetostat hydrobromide, which minimizes off-target effects. It can also be used in combination with other cancer therapies to enhance their efficacy. However, one limitation is that it may not be effective in all cancers, as some cancers may have mutations that make them resistant to Tazemetostat hydrobromide inhibitors.
Future Directions
For tazemetostat hydrobromide include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective Tazemetostat hydrobromide inhibitors. In addition, further studies are needed to better understand the mechanisms of resistance to Tazemetostat hydrobromide inhibitors and to identify strategies to overcome this resistance.
Scientific Research Applications
Tazemetostat hydrobromide has been extensively studied for its anti-cancer properties. It has shown efficacy in preclinical studies for the treatment of various cancers, including lymphoma, multiple myeloma, and solid tumors. Clinical trials are ongoing to evaluate its safety and efficacy in patients with these cancers.
properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRICAQPWZSJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027715 | |
Record name | Tazemetostat hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tazemetostat Hydrobromide | |
CAS RN |
1467052-75-0 | |
Record name | Tazemetostat hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazemetostat hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZEMETOSTAT HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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